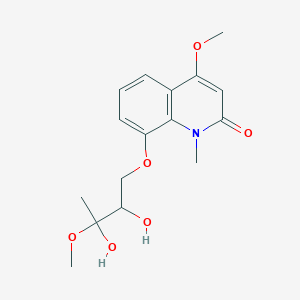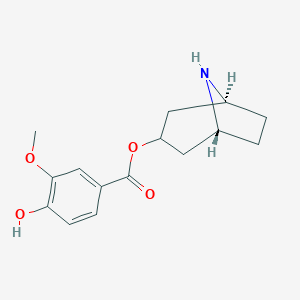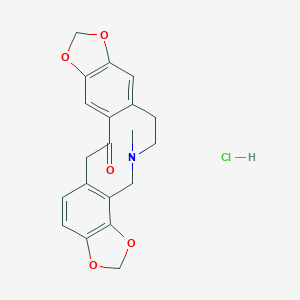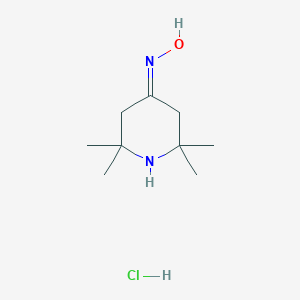
ダンタマクリン
概要
説明
Dantrolene sodium hydrate is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells by inhibiting the release of calcium ions from the sarcoplasmic reticulum. This compound is primarily used in the treatment and prevention of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics or muscle relaxants . It is also used to manage muscle spasticity in conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries .
作用機序
- Its role is to release calcium ions (Ca²⁺) from the SR stores into the cytoplasm during muscle contraction .
- Treatment of Malignant Hyperthermia : Dantamacrin is crucial for managing this life-threatening condition triggered by anesthesia or drugs .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
科学的研究の応用
Dantrolene sodium hydrate has a wide range of scientific research applications:
生化学分析
Biochemical Properties
Dantamacrin plays a crucial role in biochemical reactions. It interacts with the ryanodine receptor 1, a protein located in the sarcoplasmic reticulum of skeletal muscle cells . By binding to this receptor, Dantamacrin decreases the intracellular calcium concentration . This interaction disrupts the excitation-contraction coupling in skeletal muscle, an essential step in muscle contraction .
Cellular Effects
Dantamacrin exerts profound effects on various types of cells and cellular processes. It influences cell function by affecting the contractile response of the muscle at a site beyond the myoneural junction . In the context of cell signaling pathways, Dantamacrin interferes with the release of calcium ions from the sarcoplasmic reticulum . This interference can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dantamacrin involves its binding to the ryanodine receptor 1, which leads to a decrease in intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, disrupting the excitation-contraction coupling in skeletal muscle . This mechanism explains how Dantamacrin exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that Dantamacrin has a direct action on skeletal muscle, and its effects are likely to be observed as changes in muscle contraction over time .
Metabolic Pathways
Given its known interactions with the ryanodine receptor 1 and its role in calcium ion homeostasis, it is likely that Dantamacrin is involved in pathways related to calcium signaling .
Transport and Distribution
Given its known effects on skeletal muscle cells, it is likely that Dantamacrin is transported to these cells where it exerts its effects .
Subcellular Localization
The subcellular localization of Dantamacrin is likely to be in the sarcoplasmic reticulum of skeletal muscle cells, given its known interaction with the ryanodine receptor 1 located in this organelle
準備方法
Dantrolene sodium hydrate was first synthesized by Snyder and his colleagues in 1967 . The synthesis involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin, a hydantoin derivative . The industrial production of dantrolene sodium hydrate typically involves the following steps:
Synthesis of the hydantoin derivative: This involves the reaction of 5-(4-nitrophenyl)-2-furancarboxaldehyde with hydantoin in the presence of a base.
Formation of the sodium salt: The hydantoin derivative is then reacted with sodium hydroxide to form dantrolene sodium.
化学反応の分析
Dantrolene sodium hydrate undergoes several types of chemical reactions:
Oxidation: The nitro group in dantrolene sodium hydrate can be reduced to an amino group under specific conditions.
Substitution: The furan ring in dantrolene sodium hydrate can undergo substitution reactions with various electrophiles.
Hydrolysis: The hydantoin ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acids.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for the reduction of the nitro group, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions include amino derivatives and substituted furans .
類似化合物との比較
Dantrolene sodium hydrate is unique among muscle relaxants due to its specific mechanism of action on the ryanodine receptor. Similar compounds include:
Phenytoin: Another hydantoin derivative, but it primarily acts as an antiepileptic drug.
Baclofen: A muscle relaxant that acts on the central nervous system by activating GABA receptors.
Diazepam: A benzodiazepine that also acts on the central nervous system to reduce muscle spasticity.
While these compounds also reduce muscle spasticity, dantrolene sodium hydrate is unique in its direct action on the ryanodine receptor and its ability to treat malignant hyperthermia .
特性
CAS番号 |
24868-20-0 |
|---|---|
分子式 |
C14H11N4NaO6 |
分子量 |
354.25 g/mol |
IUPAC名 |
sodium;3-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |
InChI |
InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7-;; |
InChIキー |
RLFHDWDXQUVXPW-XRXZUQKVSA-M |
SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
異性体SMILES |
C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |
正規SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |
Color/Form |
CRYSTALS FROM AQ DIMETHYLFORMAMIDE |
melting_point |
534 to 536 °F (NTP, 1992) |
Key on ui other cas no. |
14663-23-1 |
物理的記述 |
Crystals (in aqueous DMF). (NTP, 1992) |
ピクトグラム |
Health Hazard |
賞味期限 |
STABLE IN LIGHT, AIR & HEAT; HYDROLYZES IN WATER /DANTROLENE SODIUM SALT HYDRATE/ |
溶解性 |
18.4 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
Dantrium Dantrolene Dantrolene Sodium Sodium, Dantrolene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dantamacrin in muscle contraction?
A: Dantamacrin is a muscle relaxant that acts directly on skeletal muscle. [, ] It specifically targets the ryanodine receptor (RyR1) located on the sarcoplasmic reticulum, inhibiting the release of calcium ions into the muscle cell cytoplasm. [] This reduced calcium release prevents muscle fiber contraction, leading to muscle relaxation. []
Q2: Can Dantamacrin be used to treat Malignant Hyperthermia?
A: Dantamacrin has proven to be a life-saving agent in treating Malignant Hyperthermia (MH). [] Two case studies involving children experiencing MH symptoms (trismus) during anesthesia induction highlighted the effectiveness of Dantamacrin. [] In one case, oral Dantamacrin administered a week prior to surgery with non-triggering anesthetic agents successfully prevented MH recurrence. [] The second case involved continuing anesthesia with non-triggering agents alongside Dantamacrin administration. [] Both cases demonstrated the significant role of Dantamacrin in managing MH during anesthesia.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


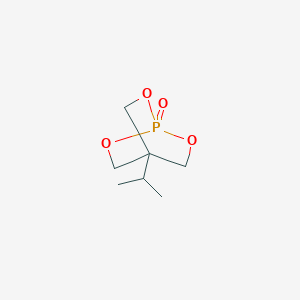
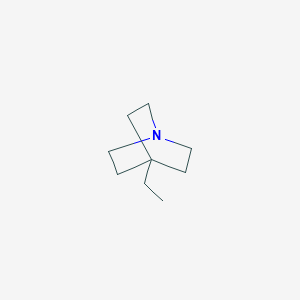
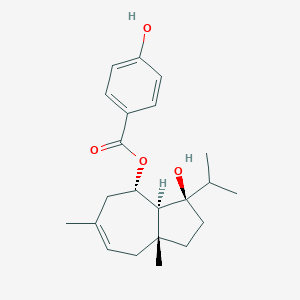
![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)

